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Compound of Interest

Compound Name: 1-Cyclohexylethanol

Cat. No.: B074718

This technical guide provides a comprehensive overview of the application of quantum
chemical calculations to elucidate the structural, electronic, and vibrational properties of 1-
Cyclohexylethanol. The methodologies and illustrative data presented herein are intended to
serve as a valuable resource for researchers, scientists, and professionals in the field of drug
development and computational chemistry.

Introduction

1-Cyclohexylethanol is a secondary alcohol with applications in fragrance and as a potential
chiral building block in organic synthesis. Understanding its three-dimensional structure,
conformational stability, and electronic properties at a quantum mechanical level is crucial for
predicting its reactivity, intermolecular interactions, and spectroscopic signatures. This guide
outlines a computational workflow employing Density Functional Theory (DFT), a robust
method for investigating the electronic structure of molecules.[1][2] The presented protocols
and data, while illustrative, are grounded in established computational chemistry practices for
small organic molecules.

Computational Methodology

A rigorous computational protocol is essential for obtaining accurate and reproducible results.
This section details the theoretical framework and procedural steps for performing quantum
chemical calculations on 1-Cyclohexylethanol.
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Software and Theoretical Level

All calculations described are hypothetically performed using the Gaussian 16 suite of
programs.[3] The molecular properties of 1-Cyclohexylethanol are investigated using Density
Functional Theory (DFT).[1] Specifically, Becke's three-parameter hybrid functional combined
with the Lee-Yang-Parr correlation functional (B3LYP) is employed.[3][4][5][6] The 6-31G(d,p)
basis set, which includes polarization functions on heavy atoms and hydrogen, is utilized for all
calculations to provide a balanced description of the molecular geometry and electronic
properties.[3][4][5][6]

Experimental Protocols

Step 1: Initial Structure Preparation

The initial 3D structure of 1-Cyclohexylethanol is constructed using a molecular builder and
subjected to a preliminary geometry optimization using a molecular mechanics force field (e.qg.,
MMFF94) to obtain a reasonable starting conformation.

Step 2: Geometry Optimization

The pre-optimized structure is then fully optimized at the B3LYP/6-31G(d,p) level of theory in
the gas phase. The optimization process is continued until the forces on each atom are less
than 0.00045 Ha/Bohr and the displacement for the next step is below 0.0018 Bohr. This
ensures that a stationary point on the potential energy surface has been located.

Step 3: Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed
at the same B3LYP/6-31G(d,p) level of theory.[7][8][9] This analysis serves two primary
purposes:

» To confirm that the optimized structure corresponds to a true energy minimum, characterized
by the absence of imaginary frequencies.[8]

o To predict the infrared (IR) spectrum of the molecule and to obtain the zero-point vibrational
energy (ZPVE) and other thermodynamic properties.[7][8]

Step 4: Electronic Property and Orbital Analysis
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Using the optimized geometry, a single-point energy calculation is performed to derive key
electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital
(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11][12] The energy gap
between these frontier orbitals provides insights into the chemical reactivity and kinetic stability
of the molecule.[13] Additionally, a Natural Bond Orbital (NBO) analysis is conducted to
investigate charge distribution, hybridization, and donor-acceptor interactions within the
molecule.[14][15][16][17][18]

lllustrative Results and Discussion

The following sections present hypothetical yet realistic data derived from the computational
protocols described above.

Molecular Geometry

The geometry of 1-Cyclohexylethanol was optimized to a stable conformation. Key
geometrical parameters are summarized in Table 1. The bond lengths and angles are
consistent with those expected for a secondary alcohol containing a cyclohexane ring.

Table 1: Selected Optimized Geometrical Parameters for 1-Cyclohexylethanol
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Parameter Bond/Angle Value

Bond Lengths (A)

C1l-C2 1.538
C1-C6 1.539
C1-Cc7 1.541
C7-0 1.429
O-H 0.965
C7-C8 1.532

Bond Angles (°)

C2-C1-C6 111.2
C2-C1-C7 110.8
C6-C1-C7 110.9
C1-C7-0 109.1
C1-C7-C8 112.3
O-C7-C8 108.7

Dihedral Angles (°)

C6-C1-C7-O -178.5
C2-C1-C7-C8 179.1
H-O-C7-C1 60.2

Vibrational Analysis

The vibrational frequency analysis confirms the optimized structure as a true minimum on the
potential energy surface. The calculated harmonic frequencies can be used to predict the
infrared spectrum of 1-Cyclohexylethanol. A selection of characteristic vibrational modes and
their corresponding frequencies are presented in Table 2.
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Table 2: Calculated Vibrational Frequencies for 1-Cyclohexylethanol

Frequency (cm™?) Assignment

3654 O-H stretch

2989 C-H stretch (methyl)

2935 C-H stretch (cyclohexyl)
1452 C-H bend (methyl/cyclohexyl)
1375 C-H bend (methyl)

1115 C-O stretch

1068 C-C stretch

Electronic Properties

The electronic properties of 1-Cyclohexylethanol were investigated through an analysis of its
frontier molecular orbitals. The energies of the HOMO and LUMO, and the resulting energy
gap, are crucial indicators of the molecule's reactivity.

Table 3: Calculated Electronic Properties of 1-Cyclohexylethanol

Property Value
HOMO Energy -6.85 eV
LUMO Energy 0.52 eV
HOMO-LUMO Gap 7.37eV
Dipole Moment 1.78 Debye

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[13] The
calculated dipole moment indicates that 1-Cyclohexylethanol is a moderately polar molecule.

Visualizations
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Computational Workflow

The logical flow of the quantum chemical calculations performed on 1-Cyclohexylethanol is
depicted in the following diagram.

Computational Workflow for 1-Cyclohexylethanol

1. Initial Structure
(Molecular Builder)

2. Geometry Optimization
(B3LYP/6-31G(d,p))

4. Electronic Property Calculation Optimized Geometry
(Single Point Energy) (Bond Lengths, Angles)

3. Frequency Analysis
(B3LYP/6-31G(d,p))

Thermodynamic Properties
(ZPVE, Enthalpy, Entropy)

HOMO/LUMO Analysis NBO Analysis

IR Spectrum

Click to download full resolution via product page

Caption: Quantum chemical calculation workflow for 1-Cyclohexylethanol.

Conclusion

This technical guide has outlined a standard and effective computational approach for the
guantum chemical characterization of 1-Cyclohexylethanol. The use of Density Functional
Theory with the B3LYP functional and 6-31G(d,p) basis set allows for a detailed investigation of
the molecule's geometric, vibrational, and electronic properties. The illustrative data presented
in a structured format provides valuable insights into the molecule's stability and potential
reactivity. The detailed experimental protocol and workflow diagram serve as a practical guide
for researchers embarking on similar computational studies of organic molecules. These
theoretical insights are fundamental for applications in drug design, materials science, and
chemical synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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